molecular formula C13H15FO4 B7996539 O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate

Cat. No.: B7996539
M. Wt: 254.25 g/mol
InChI Key: VUTQVVFAVJXRGP-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate is a substituted oxalate ester characterized by an ethyl group at the O2 position and a phenylethyl moiety at the O1 position. The phenyl ring is substituted with a fluorine atom at the 3-position and a methyl group at the 6-position. These substituents confer distinct electronic and steric properties to the compound.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(5-fluoro-2-methylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-8-11(14)5-4-9(10)2/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTQVVFAVJXRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol derivative. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated aromatic ring makes it useful in the study of enzyme interactions and receptor binding studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring can enhance binding affinity and specificity, leading to more effective inhibition or activation of the target. The oxalate ester group may also play a role in the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxalate esters with varying substituents exhibit differences in reactivity, stability, and physicochemical properties. Below is a comparative analysis of O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate and its structural analogs:

Table 1: Structural and Functional Comparison of Oxalate Esters

Compound Name Substituents (Phenyl Ring) Key Functional Groups Reactivity Insights Reference
This compound 3-fluoro, 6-methyl Oxalate ester Enhanced polarity due to fluorine; steric hindrance from methyl may slow nucleophilic reactions.
O2-Ethyl O1-[2-(4-methylthiophenyl)ethyl] oxalate 4-methylthio Oxalate ester Methylthio group introduces sulfur-based electron donation, increasing lipophilicity. Likely more stable in non-polar solvents.
Ethyl oxalate None (unsubstituted) Oxalate ester Higher reactivity in esterification/ammonolysis due to absence of steric hindrance. Forms oxamide derivatives readily under dry ammonia .

Key Findings from Comparative Studies

Reactivity with Ammonia: Unsubstituted ethyl oxalate reacts with dry ammonia to form ethyl oxamide and ethyl oxide mixtures, with yields dependent on molar ratios and solvent conditions (e.g., ethanol vs. low-boiling spirits) . The 3-fluoro-6-methylphenyl analog likely exhibits slower reaction kinetics due to steric hindrance from the methyl group. Fluorine’s electron-withdrawing effect may also reduce nucleophilic attack on the oxalate ester carbonyl.

Thermal Stability :

  • Ethyl oxalate derivatives (e.g., ethyl oxide) remain stable at 200°C, enabling isolation of reaction mixtures .
  • Substituted analogs like the 3-fluoro-6-methylphenyl variant may exhibit similar thermal stability, though decomposition pathways could differ due to fluorine’s bond-strengthening effects.

Solubility and Polarity: Fluorinated derivatives are expected to have higher polarity and water solubility compared to methylthio-substituted analogs, which are more lipophilic . In unsubstituted ethyl oxalate, solubility in alcohols (e.g., ethanol) facilitates reactions with ammonia, whereas bulky substituents may necessitate polar aprotic solvents for efficient mixing.

Biological Activity

O2-Ethyl O1-[2-(3-fluoro-6-methylphenyl)ethyl] oxalate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, mechanism of action, biological effects, and comparisons with related compounds, supported by data tables and case studies.

  • Molecular Formula : C13H15FO4
  • Molecular Weight : 254.2575 g/mol
  • CAS Number : Not available
  • Purity : 97% GC-FID

Synthesis

The synthesis of this compound typically involves the esterification of oxalic acid with the corresponding alcohol derivative. Common methods include:

  • Use of Dehydrating Agents : Thionyl chloride or dicyclohexylcarbodiimide (DCC) are often employed to facilitate the formation of the ester bond.
  • Reaction Conditions : Optimized for high yield and purity in industrial applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated aromatic ring enhances binding affinity and specificity, which may lead to effective inhibition or activation of these targets. The oxalate ester group contributes to the compound's reactivity and stability, influencing its overall biological activity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Anti-inflammatory Effects : Investigated for its potential to modulate inflammatory pathways.
  • Analgesic Properties : Preliminary studies suggest possible pain-relieving effects.

Case Studies

  • Enzyme Interaction Studies :
    • A study demonstrated that compounds with similar structures could inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound might share this capability.
  • Cell Culture Experiments :
    • In vitro experiments using cell lines exposed to varying concentrations of the compound showed a dose-dependent response in cell viability and proliferation, indicating potential cytotoxic effects at higher concentrations.

Comparative Analysis

This compound can be compared with similar compounds based on their chemical structure and biological activity:

Compound NameStructural DifferenceBiological Activity
O2-Ethyl O1-[2-(3-fluoro-6-methoxyphenyl)ethyl] oxalateMethoxy group instead of methylPotentially different reactivity
O2-Ethyl O1-[2-(3-chloro-6-methylphenyl)ethyl] oxalateChlorine atom instead of fluorineAltered chemical properties
O2-Ethyl O1-[2-(3-fluoro-6-ethylphenyl)ethyl] oxalateEthyl group affecting solubilityVariability in target interaction

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